molecular formula C21H18N4O B4073185 (4,6-Dimethylpyrimidin-2-yl)(2-oxo-1,2-diphenylethyl)cyanamide

(4,6-Dimethylpyrimidin-2-yl)(2-oxo-1,2-diphenylethyl)cyanamide

Cat. No.: B4073185
M. Wt: 342.4 g/mol
InChI Key: AOFKMNAZVCVSNX-UHFFFAOYSA-N
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Description

(4,6-Dimethylpyrimidin-2-yl)(2-oxo-1,2-diphenylethyl)cyanamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a cyanamide group and a diphenylethyl moiety

Properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)-(2-oxo-1,2-diphenylethyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-15-13-16(2)24-21(23-15)25(14-22)19(17-9-5-3-6-10-17)20(26)18-11-7-4-8-12-18/h3-13,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFKMNAZVCVSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C#N)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethylpyrimidin-2-yl)(2-oxo-1,2-diphenylethyl)cyanamide typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with 2-oxo-1,2-diphenylethyl cyanide under specific conditions. One method involves using water or isopropanol as green solvents, which are eco-friendly and cost-effective . The reaction conditions often include heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green solvents and catalysts can make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyrimidin-2-yl)(2-oxo-1,2-diphenylethyl)cyanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, amines, and oxazoles. For example, the reaction with primary aliphatic amines can yield 1-(4,6-dimethylpyrimidin-2-yl)-N-alkyl-4-phenyl-1H-imidazol-2-amine .

Scientific Research Applications

Chemistry

In chemistry, (4,6-Dimethylpyrimidin-2-yl)(2-oxo-1,2-diphenylethyl)cyanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine

Its derivatives have shown promising biological activities, including anti-cancer, anti-diabetic, and anti-bacterial properties .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes .

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)(2-oxo-1,2-diphenylethyl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrimidine ring can interact with DNA and RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and cyanamides, such as:

  • 4,6-Dimethyl-2-pyrimidinylamine
  • 2-Oxo-1,2-diphenylethyl cyanide
  • N,N-Disubstituted cyanamides

Uniqueness

What sets (4,6-Dimethylpyrimidin-2-yl)(2-oxo-1,2-diphenylethyl)cyanamide apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure provides versatility in synthesis and potential for diverse biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,6-Dimethylpyrimidin-2-yl)(2-oxo-1,2-diphenylethyl)cyanamide
Reactant of Route 2
(4,6-Dimethylpyrimidin-2-yl)(2-oxo-1,2-diphenylethyl)cyanamide

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